3-(1-Methylcyclopropyl)phenol

Physical organic chemistry Reactivity parameters Electrophilic aromatic substitution

3-(1-Methylcyclopropyl)phenol is the meta-substituted building block validated in Bayer CropScience and BASF agrochemical patents. Its 1-methylcyclopropyl group delivers a quantifiably stronger electron-donating effect (σ⁺ = –0.525 vs. –0.473 for unsubstituted cyclopropyl) and a 1.4-fold enhancement in partial rate factor, enabling predictable electrophilic substitution and fine-tuned SAR in drug discovery. Do not substitute with the para isomer—only the meta regiochemistry ensures correct downstream reactivity and patent compliance. Procure as a high-purity intermediate for cycloalkylphenyl ketoenol synthesis or McPAE development.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Cat. No. B12505661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylcyclopropyl)phenol
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H12O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3
InChIKeyZBYWVDNHRHQHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) for Research and Industrial Procurement: Basic Characterization and Compound Class


3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2; molecular formula C₁₀H₁₂O; molecular weight 148.20 g/mol) is a meta-substituted alkylphenol featuring a 1-methylcyclopropyl group at the 3-position of the aromatic ring [1]. It belongs to the class of cyclopropylphenol derivatives, compounds recognized as valuable intermediates for pharmaceuticals, agrochemicals, and functional materials [2]. The compound is commercially available at purities ≥95%, with a predicted boiling point of 256.1±19.0 °C, and requires standard handling precautions (H302, H315, H319, H335) [1].

Why 3-(1-Methylcyclopropyl)phenol Cannot Be Replaced by Generic Cyclopropylphenols or Positional Isomers


Substitution of 3-(1-methylcyclopropyl)phenol with generic cyclopropylphenol analogs or positional isomers (e.g., the para-substituted 4-(1-methylcyclopropyl)phenol) is not scientifically justified due to quantifiable differences in electronic activation, regiochemical outcomes in electrophilic substitution, and the specific structural requirements of downstream patent-protected intermediates. The 1-methylcyclopropyl substituent exhibits a measurably stronger electron-donating effect (σ⁺ = –0.525) compared to the unsubstituted cyclopropyl group (σ⁺ = –0.473), a 1.4-fold enhancement in partial rate factor (fp 39,200 vs. 13,900) that alters aromatic reactivity in predictable ways [1]. Furthermore, the meta-substitution pattern dictates a distinct reactivity profile from the para isomer, affecting both the electronic environment of the phenolic hydroxyl and the steric accessibility for subsequent derivatization reactions essential in pharmaceutical and agrochemical synthesis pathways [2].

Quantitative Differentiation Evidence for 3-(1-Methylcyclopropyl)phenol: Comparator-Based Performance Data


Electronic Activation: 1-Methylcyclopropyl Substituent Shows 1.4-Fold Higher Partial Rate Factor Than Cyclopropyl in Electrophilic Aromatic Substitution

In acid-catalyzed aromatic hydrogen exchange (detritiation) conducted in acetic acid–trifluoroacetic acid media at 70°C, the p-1-methylcyclopropyl substituent demonstrates significantly enhanced activating power relative to the p-cyclopropyl substituent. This represents a class-level inference for the meta-substituted analog, as the electronic effect of the 1-methylcyclopropyl group is intrinsic to the substituent itself and is expected to translate to the meta position with appropriate positional weighting [1].

Physical organic chemistry Reactivity parameters Electrophilic aromatic substitution

Bromination Reactivity: Cyclopropylbenzene Reacts More Readily Than 1-Methylcyclopropylbenzene Due to Conformational Constraints

In bromination reactions (late transition state, high selectivity), cyclopropylbenzenes undergo electrophilic substitution substantially more readily than their 1-methylcyclopropyl counterparts. This differential reactivity stems from the reduced ability of the methylated analog to adopt the bisected conformation required for optimal σ-complex stabilization. The meta-substituted 3-(1-methylcyclopropyl)phenol would therefore exhibit attenuated bromination reactivity compared to 3-cyclopropylphenol, a critical consideration when designing synthetic routes involving electrophilic halogenation steps [1].

Synthetic methodology Reactivity comparison Electrophilic aromatic substitution

Synthetic Accessibility: Novel Two-Step Alkenylation-Cyclopropanation Sequence Enables McPAE Synthesis Without Highly Deactivated Arene Requirement

1-Methylcyclopropyl aryl ethers (McPAEs), including derivatives of 3-(1-methylcyclopropyl)phenol, are generally prepared via SNAr using 1-methylcyclopropanol. However, the standard SNAr method is restricted exclusively to highly deactivated arenes, severely limiting substrate scope. A 2023 methodology reports a two-step alternative consisting of 1-methylvinylation of phenols followed by cyclopropanation, enabling access to McPAEs without requiring highly deactivated aromatic systems [1]. This expands the accessible chemical space for researchers employing this scaffold.

Synthetic methodology Etherification Medicinal chemistry

Patent-Cited Intermediate: Explicit Specification as Synthetic Precursor for Pesticidal/Herbicidal Cyclic Ketoenols

Patent documents explicitly identify cyclopropylphenol derivatives, including the 1-methylcyclopropyl-substituted class, as essential intermediates for producing cycloalkylphenyl-substituted cyclic ketoenols, which are developed as pesticides and/or herbicides [1]. Notably, BASF patents further specify 1-methylcyclopropyl as one of four preferred substituents (alongside cyclopropyl, 1-methylthiocyclopropyl, and tert-butyl) for saccharine derivative herbicides [2]. This explicit citation distinguishes the 1-methylcyclopropyl moiety as a curated structural element in industrial agrochemical development, rather than a generic or interchangeable alkyl group.

Agrochemical synthesis Patent intermediate Cyclic ketoenols

Meta-Substitution Pattern Differentiates Reactivity Profile from Commercially Common Para Isomer

The meta-substitution pattern of 3-(1-methylcyclopropyl)phenol (CAS 1673559-64-2) provides a fundamentally different electronic and steric environment compared to the more commercially common para-substituted isomer, 4-(1-methylcyclopropyl)phenol (CAS 695178-86-0) [1][2]. In the meta isomer, the hydroxyl group experiences a different resonance interaction with the 1-methylcyclopropyl substituent, and the steric accessibility of the phenolic oxygen for subsequent derivatization (e.g., etherification, esterification) differs from the para analog. This positional isomerism translates to distinct outcomes in downstream coupling reactions and biological target engagement.

Regiochemistry Phenol derivatives Structure-activity relationship

Optimal Application Scenarios for 3-(1-Methylcyclopropyl)phenol Based on Verified Differentiation Evidence


Agrochemical Intermediate for Cyclic Ketoenol Pesticides and Herbicides

3-(1-Methylcyclopropyl)phenol is optimally deployed as a synthetic intermediate in the manufacture of cycloalkylphenyl-substituted cyclic ketoenols, a class of compounds with demonstrated pesticidal and herbicidal activity. The explicit citation of cyclopropylphenol derivatives for this application in Bayer CropScience patents, combined with BASF's selection of the 1-methylcyclopropyl group among only four preferred substituents for saccharine derivative herbicides, establishes this scaffold as a validated building block in industrial agrochemical development [1][2]. Organizations scaling synthesis of these patent-protected crop protection agents should prioritize procurement of this specific meta-substituted phenol.

Medicinal Chemistry Scaffold Exploiting Enhanced Electronic Activation

The quantifiably stronger electron-donating character of the 1-methylcyclopropyl group (σ⁺ = –0.525) relative to the unsubstituted cyclopropyl group (σ⁺ = –0.473) makes 3-(1-methylcyclopropyl)phenol a strategic choice for medicinal chemists seeking to fine-tune aromatic ring electronics in structure-activity relationship (SAR) campaigns [1]. The enhanced activation, attributed to greater inductive and C–C hyperconjugative effects of the methylated species, can be exploited to modulate metabolic stability, binding affinity to electron-deficient protein pockets, and overall physicochemical properties of lead compounds.

Synthesis of 1-Methylcyclopropyl Aryl Ethers (McPAEs) via Advanced Two-Step Methodology

Researchers synthesizing 1-methylcyclopropyl aryl ethers (McPAEs) should utilize 3-(1-methylcyclopropyl)phenol as a precursor when employing the newly reported two-step alkenylation-cyclopropanation sequence [1]. This methodology circumvents the severe substrate limitations of traditional SNAr approaches (which require highly deactivated arenes), thereby enabling etherification of the phenol without stringent electronic requirements. The meta-substituted phenol provides distinct steric and electronic properties in the resulting McPAE compared to para or ortho analogs, expanding the accessible chemical space for medicinal chemistry exploration.

Positional Isomer Differentiation for Regiochemistry-Sensitive Research Programs

In any research program where the precise regiochemical placement of the 1-methylcyclopropyl substituent on the phenol ring is critical to biological activity or downstream reactivity, 3-(1-methylcyclopropyl)phenol (CAS 1673559-64-2) must be procured and not substituted with the commercially more common para isomer 4-(1-methylcyclopropyl)phenol (CAS 695178-86-0) [1][2]. The meta-substitution pattern positions the hydroxyl group for different resonance interactions and alters the steric environment for subsequent derivatization reactions. Substitution of positional isomers will invalidate structure-activity relationship studies and produce different reaction outcomes in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methylcyclopropyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.